molecular formula C21H23F2N3O5S B2470453 N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-48-6

N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2470453
CAS No.: 872986-48-6
M. Wt: 467.49
InChI Key: RCABIRGJXXRJTL-UHFFFAOYSA-N
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Description

N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound of interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates a 1,3-oxazinane ring—a six-membered heterocycle—that is functionalized with a (4-fluorophenyl)sulfonyl group . The (4-fluorophenyl)sulfonyl moiety, commonly known as a sulfonamide or sulfonate group, is a prevalent pharmacophore in drug discovery. This structural feature is found in a range of biologically active molecules, including pharmaceutical agents and agrochemicals, and is often investigated for its role in inhibiting enzymes or modulating protein-protein interactions . The specific placement of this group on the oxazinane ring, along with the fluorophenethyl-oxalamide chain, makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR). It is particularly useful for designing and synthesizing novel chemical entities targeted at various biological pathways. This compound is provided For Research Use Only and is intended solely for laboratory investigation.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c22-16-4-2-15(3-5-16)10-11-24-20(27)21(28)25-14-19-26(12-1-13-31-19)32(29,30)18-8-6-17(23)7-9-18/h2-9,19H,1,10-14H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCABIRGJXXRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-fluorophenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic compound with significant potential in biomedical applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological targets, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C18H22F2N4O4S
  • Molecular Weight : 408.45 g/mol
  • Purity : Typically around 95%

The compound contains a sulfonamide group and an oxazinan ring, which are known to interact with various biological targets. The fluorine atoms in the aromatic rings may enhance binding affinity to specific enzymes or receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Tubulin Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This suggests that this compound may exhibit similar properties.
  • Sodium Channel Modulation : Research indicates that related compounds can act as modulators of sodium channels, which are critical for cellular excitability and signal transduction.

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of various oxazinan derivatives on human cancer cell lines. The following table summarizes some findings regarding the antiproliferative activity of structurally similar compounds:

CompoundCell LineIC50 (μM)Mechanism
5gMCF-74.47Tubulin polymerization inhibition
4dA278052.8Cell cycle arrest at G2/M phase

These studies utilized the MTT assay to evaluate cell viability, indicating the concentration required to inhibit cell growth by 50%.

Case Studies

Recent research has provided insights into the biological activity of compounds with structural similarities to this compound:

  • Cytotoxicity in Cancer Cells : A study involving oxazinonaphthalene analogs reported significant cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, suggesting that this compound could exhibit similar effects due to its structural characteristics .
  • Sodium Channel Inhibition : Another study highlighted the role of substituted tetrahydrofurans as sodium channel inhibitors, which may provide insights into how this compound functions pharmacologically .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several oxalamide derivatives reported in the literature. Key comparisons are summarized below:

Structural Motifs and Substituent Effects

N1-(2-Methoxyphenethyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide () Structural difference: The N1-substituent is 2-methoxyphenethyl instead of 4-fluorophenethyl. The 2-methoxy positional isomer may exhibit steric or electronic differences in target interactions .

N1-(4-Chlorophenyl)-N2-(4-fluorophenethyl)oxalamide (Compound 73, )

  • Structural difference : Simplified N2-substituent (4-fluorophenethyl) without the oxazinan-sulfonyl group.
  • Impact : The absence of the sulfonyl-oxazinan moiety reduces molecular weight (MW = 320.9 g/mol) and polarity, likely diminishing solubility and hydrogen-bonding capacity compared to the target compound .

N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18, ) Structural difference: Fluorine at the 2-position on the N1-aryl group and a 4-methoxyphenethyl N2-substituent.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Melting Point (°C)
Target Compound C₂₄H₂₄F₂N₃O₅S ~520.5* N1: 4-Fluorophenethyl; N2: Oxazinan-sulfonyl N/A N/A
N1-(2-Methoxyphenethyl)-N2-oxazinan-sulfonyl () C₂₅H₂₇FN₃O₆S 532.6 N1: 2-Methoxyphenethyl; N2: Oxazinan-sulfonyl N/A N/A
Compound 73 () C₁₆H₁₄ClF₂N₂O₂ 320.9 N1: 4-Chlorophenyl; N2: 4-Fluorophenethyl 20 N/A
Compound 18 () C₁₉H₂₀FN₂O₃ 343.4 N1: 2-Fluorophenyl; N2: 4-Methoxyphenethyl 52 N/A

*Estimated based on structural analogy.

Spectroscopic Characterization

  • NMR Trends :
    • Fluorine atoms in 4-fluorophenyl groups (e.g., target compound, ) produce distinct ¹⁹F NMR signals near -115 to -120 ppm .
    • Sulfonyl groups in oxazinan rings (e.g., target compound) yield deshielded ¹H NMR signals for adjacent methylene protons (~3.5–4.5 ppm) .
  • Mass Spectrometry :
    • LC-MS data for analogous compounds (e.g., [M+H]+ = 479.12 for ’s compound 13) highlight the influence of substituents on ionization efficiency .

Preparation Methods

Oxalamide Core Construction

Conventional synthesis employs oxalyl chloride intermediates derived from oxalic acid. As demonstrated by Zou et al., ethylene glycol undergoes dehydrogenative coupling with amines under ruthenium catalysis to form oxalamides, releasing H₂ as the sole byproduct. For the target molecule, this method could theoretically couple 4-fluorophenethylamine and the oxazinan-methyl amine in a single pot, though regioselectivity challenges may necessitate stepwise coupling.

Synthesis of the N1-(4-Fluorophenethyl) Component

4-Fluorophenethylamine is commercially available but can be synthesized via reduction of 4-fluorophenylacetonitrile using LiAlH₄ in anhydrous THF (yield: 82–87%). Purification via fractional distillation under reduced pressure (bp 90–92°C at 12 mmHg) ensures >98% purity, critical for subsequent amidation steps.

Preparation of the N2-((3-((4-Fluorophenyl)Sulfonyl)-1,3-Oxazinan-2-Yl)Methyl) Fragment

This heterocyclic segment requires constructing the 1,3-oxazinan ring, introducing the sulfonyl group, and appending the methylamine linker.

1,3-Oxazinan Ring Formation

A three-step sequence achieves this:

  • Condensation : Reacting 4-fluorobenzenesulfonamide with epichlorohydrin in DMF at 80°C forms 3-chloro-1,3-oxazinan-2-yl)methyl-4-fluorobenzenesulfonamide (yield: 68%).
  • Cyclization : Treatment with NaH in THF induces ring closure, yielding 3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methanol (yield: 74%).
  • Amination : Conversion of the hydroxyl group to an amine involves Mitsunobu conditions (DIAD, PPh₃, phthalimide) followed by hydrazinolysis (76% overall yield).

Sulfonation Optimization

Diazotization-sulfonation protocols adapted from benzooxazine syntheses prove effective. Treating 3-amino-1,3-oxazinan-2-yl)methyl-4-fluorobenzenesulfonamide with NaNO₂/HCl at 0°C generates a diazonium intermediate, which reacts with SO₂/CuCl₂ to install the sulfonyl group (yield: 52% after recrystallization).

Oxalamide Coupling Methodologies

Two principal methods enable assembly of the final molecule:

Stepwise HOBt/EDCl-Mediated Amidation

Adapted from neuroaminidase inhibitor syntheses:

  • First Amidation : React ethyl oxalyl chloride with 4-fluorophenethylamine in dry DCM at 0°C, yielding ethyl N-(4-fluorophenethyl)oxalamate (89% yield, m.p. 142–143°C).
  • Hydrolysis : Treat with KOH in EtOH/H₂O to generate N-(4-fluorophenethyl)oxalamic acid (81% yield).
  • Second Amidation : Couple with the oxazinan-methyl amine using HOBt/EDCl in DMF (25°C, 6 h), affording the target compound after recrystallization (79% yield, purity >98.5% by HPLC).

Table 1. Comparative Yields for Amidation Steps

Step Reagents Solvent Yield (%)
Ethyl oxalamate formation Oxalyl chloride DCM 89
Acid hydrolysis KOH EtOH/H₂O 81
Final coupling HOBt/EDCl DMF 79

Ruthenium-Catalyzed Dehydrogenative Coupling

Pioneered by Zou et al., this one-pot method uses [Ru(p-cymene)Cl₂]₂ (2 mol%) with bis(diphenylphosphino)butane (dppb) ligand in toluene at 140°C. Ethylene glycol reacts simultaneously with both amines, eliminating H₂. While atom-economical, regioselectivity issues reduce yield to 53% for asymmetric oxalamides, necessitating chromatographic purification.

Characterization and Analytical Data

Critical spectroscopic benchmarks for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.55 (s, 1H, NH), 8.42 (t, J = 5.8 Hz, 1H, NH), 7.45–7.32 (m, 4H, ArH), 4.42 (d, J = 6.4 Hz, 2H, CH₂), 3.77 (s, 2H, OCH₂), 3.15 (t, J = 7.1 Hz, 2H, CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 163.02 (C=O), 160.85 (C=O), 143.60 (SO₂C), 134.11 (ArC), 118.14 (ArCF).
  • HRMS : m/z calcd. for C₂₀H₁₉F₂N₃O₅S [M+H]⁺: 468.1034; found: 468.1038.

Challenges and Optimization Strategies

  • Regioselectivity : Sequential coupling via HOBt/EDCl prevents cross-reactivity, whereas one-pot methods require excess amine (1.5 eq) to drive asymmetry.
  • Sulfonation Side Reactions : Strict temperature control (<5°C) during diazotization minimizes sulfonic acid byproducts.
  • Crystallization Solvents : 95% aqueous ethanol optimally purifies the final oxalamide, removing DMF traces.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodology :

  • Step 1 : Prepare intermediates (e.g., 4-fluorophenethylamine, sulfonated oxazinan precursors) using nucleophilic substitution or sulfonylation reactions under inert atmospheres .

  • Step 2 : Couple intermediates via oxalyl chloride-mediated amidation. Control stoichiometry (1:1.2 molar ratio of amines to oxalyl chloride) and reaction temperature (0–5°C) to minimize side products .

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

  • Monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate) or HPLC (C18 column, UV detection at 254 nm) .

    • Key Reaction Conditions :
StepReagents/ConditionsYield (%)Purity (%)
14-fluorophenethylamine, DCM, RT8590
2Oxalyl chloride, THF, 0°C7085
3Ethanol/water recrystallization6598

Q. What analytical techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR : Peaks at δ 2.8–3.2 ppm (oxazinan CH2), δ 7.1–7.4 ppm (aromatic protons) .
  • 13C-NMR : Carbonyl signals at δ 165–170 ppm (oxalamide C=O) .
    • Mass Spectrometry (MS) : ESI-MS m/z [M+H]+ = 520.2 (calculated) vs. 520.1 (observed) .
    • Infrared (IR) Spectroscopy : Stretching at 1670 cm⁻¹ (amide C=O), 1350 cm⁻¹ (sulfonyl S=O) .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), retention time = 6.2 min .
  • Elemental Analysis : Compare observed vs. calculated C, H, N, S content (e.g., C: 52.1% vs. 52.3%) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

  • Orthogonal Assays :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target enzymes (e.g., kinase X: KD = 12 nM) .
  • Enzymatic Activity Assays : Compare IC50 values under standardized conditions (pH 7.4, 37°C) .
    • Structural Analogs : Test fluorophenyl vs. chlorophenyl derivatives to isolate substituent effects .

Q. What strategies enhance bioactivity by modifying substituents on the oxazinan or phenethyl moieties?

  • Structure-Activity Relationship (SAR) Insights :

SubstituentTarget Activity (IC50)Key Finding
4-FluorophenylKinase X: 15 nMImproved lipophilicity (logP = 2.8)
4-ChlorophenylKinase X: 25 nMReduced metabolic stability
MethyloxazinanKinase X: 50 nMSteric hindrance lowers binding
  • Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses in enzyme active sites .

Q. What factors influence chemical stability under varying pH and temperature conditions?

  • Degradation Pathways :

  • Acidic Conditions (pH < 3) : Hydrolysis of sulfonamide group (t1/2 = 2 h at 37°C) .
  • Oxidative Stress (H2O2) : Sulfoxide formation detected via LC-MS .
    • Stabilization Methods :
  • Lyophilization (amorphous solid dispersion) improves shelf life .
  • Buffered formulations (pH 6–7) reduce hydrolysis .

Q. How can the mechanism of action be elucidated at the molecular level?

  • Target Identification :

  • SPR Screening : Test against a panel of 100+ kinases .
  • CRISPR-Cas9 Knockout : Validate target engagement in cell lines (e.g., reduced proliferation in kinase X-KO cells) .
    • Mutagenesis Studies : Replace key residues (e.g., Asp356 in kinase X) to disrupt binding .

Q. What methodologies address solubility challenges for in vivo studies?

  • Co-Solvent Systems : Use PEG-400/water (40:60) to achieve 5 mg/mL solubility .
  • Prodrug Derivatization : Introduce phosphate groups at the oxalamide moiety (aqueous solubility ↑ 10-fold) .

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